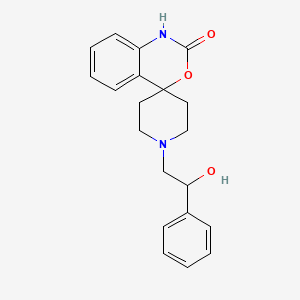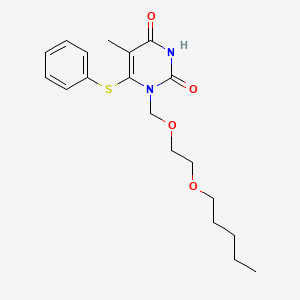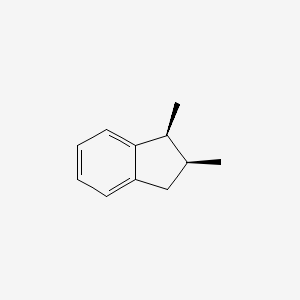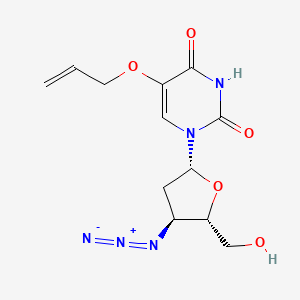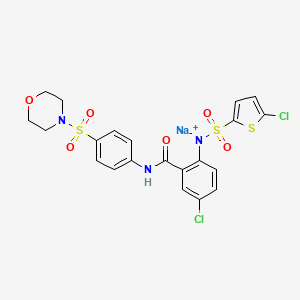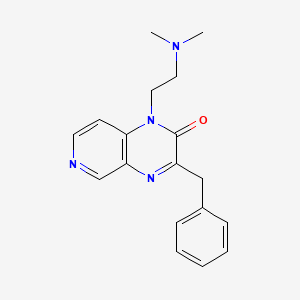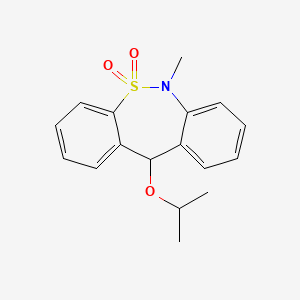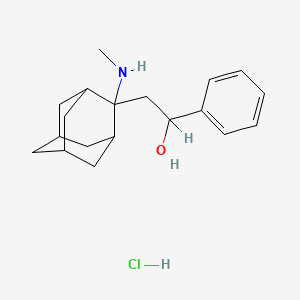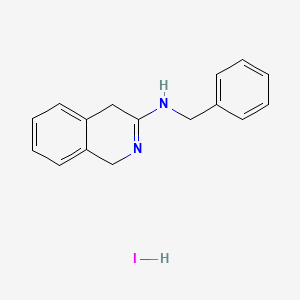
3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide is a chemical compound that belongs to the class of isoquinolinimines This compound is characterized by its unique structure, which includes a dihydroisoquinoline core with a phenylmethyl group attached The hydriodide form indicates that it is a salt formed with hydriodic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the phenylmethyl group and form the dihydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenylmethyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolinimines .
Aplicaciones Científicas De Investigación
3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: A parent compound with a similar core structure but lacking the phenylmethyl group.
Quinoline: Another related compound with a nitrogen atom in the ring structure.
Tetrahydroisoquinoline: A fully reduced form of isoquinoline with potential biological activity.
Uniqueness
3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide is unique due to its specific substitution pattern and the presence of the hydriodide salt form.
Propiedades
Número CAS |
120130-45-2 |
|---|---|
Fórmula molecular |
C16H17IN2 |
Peso molecular |
364.22 g/mol |
Nombre IUPAC |
N-benzyl-1,4-dihydroisoquinolin-3-amine;hydroiodide |
InChI |
InChI=1S/C16H16N2.HI/c1-2-6-13(7-3-1)11-17-16-10-14-8-4-5-9-15(14)12-18-16;/h1-9H,10-12H2,(H,17,18);1H |
Clave InChI |
JKSFLMFRLRBQFI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CN=C1NCC3=CC=CC=C3.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




